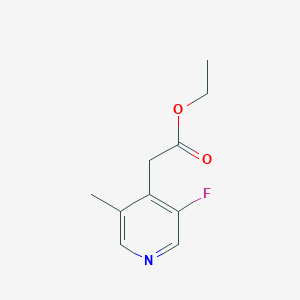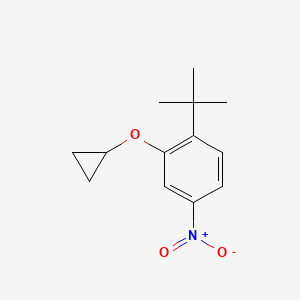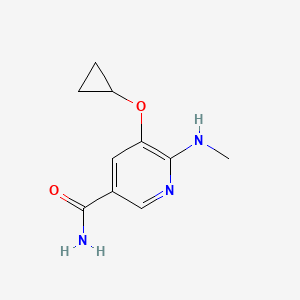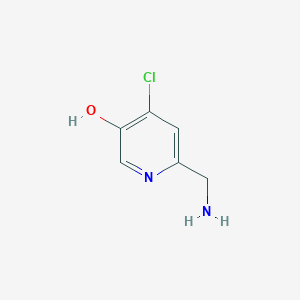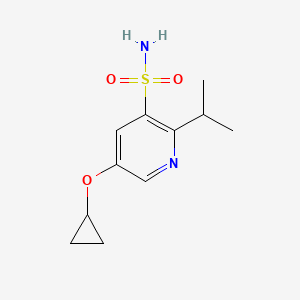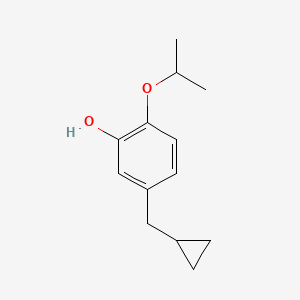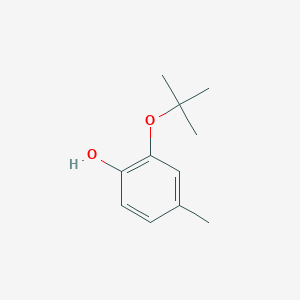
2-(Tert-butoxy)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butoxy)-4-methylphenol is an organic compound with the molecular formula C11H16O2. It is a phenolic compound where the hydroxyl group is substituted with a tert-butoxy group at the ortho position and a methyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under mild conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction proceeds as follows:
p-Cresol+tert-Butyl alcoholH2SO4this compound
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butoxy)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(Tert-butoxy)-4-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for phenols.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Used in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 2-(Tert-butoxy)-4-methylphenol involves its interaction with various molecular targets. The tert-butoxy group provides steric hindrance, which can influence the reactivity of the phenolic group. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This activity is mediated through the formation of phenoxyl radicals, which are stabilized by the tert-butoxy group .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butoxyethanol: An organic compound with a similar butoxy group but different applications.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and share the tert-butoxy group as a protecting group
Uniqueness
2-(Tert-butoxy)-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both the tert-butoxy and methyl groups influences its reactivity and stability, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
4-methyl-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O2/c1-8-5-6-9(12)10(7-8)13-11(2,3)4/h5-7,12H,1-4H3 |
Clé InChI |
OYSHEHPHFYPMFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




